REACTION_CXSMILES
|
[I:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[CH:4][CH:3]=1.Cl.CN(C)[CH2:14][CH2:15][CH2:16][N:17]=[C:18]=NCC.O[N:24]1[C:28]2[CH:29]=[CH:30][CH:31]=CC=2N=N1.[CH3:33]N(C=O)C>>[I:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([N:24]2[CH2:31][CH2:30][CH:29]([C:33]3[CH:18]=[N:17][CH:16]=[CH:15][CH:14]=3)[CH2:28]2)=[O:8])=[CH:9][CH:10]=1 |f:1.2|
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Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
5.1 g
|
Type
|
reactant
|
Smiles
|
Cl.CN(CCCN=C=NCC)C
|
Name
|
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
ON1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was quenched
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Type
|
EXTRACTION
|
Details
|
aq. NaHCO3 and extracted with EtOAc
|
Type
|
WASH
|
Details
|
The organic layer was washed with water and brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (sodium sulfate)
|
Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC=C(C(=O)N2CC(CC2)C=2C=NC=CC2)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |